2-acetamido-5,8-dimethoxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid
Description
2-Acetamido-5,8-dimethoxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid is a synthetic naphthalene derivative characterized by a partially hydrogenated naphthalene core (3,4-dihydro-1H-naphthalene), substituted with an acetamido group at position 2, methoxy groups at positions 5 and 8, and a carboxylic acid moiety at position 2.
Properties
Molecular Formula |
C15H19NO5 |
|---|---|
Molecular Weight |
293.31 g/mol |
IUPAC Name |
2-acetamido-5,8-dimethoxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C15H19NO5/c1-9(17)16-15(14(18)19)7-6-10-11(8-15)13(21-3)5-4-12(10)20-2/h4-5H,6-8H2,1-3H3,(H,16,17)(H,18,19) |
InChI Key |
ODABCKMSNZLGFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1(CCC2=C(C=CC(=C2C1)OC)OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-5,8-dimethoxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the naphthalene ring system: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the methoxy groups: Methoxylation can be performed using methanol and a strong acid catalyst.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-acetamido-5,8-dimethoxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the acetamido moiety can be reduced to form an amine.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
(2R)-2-acetamido-5,8-dimethoxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid is a labeled compound with applications in various scientific research fields. The incorporation of the carbon-13 isotope allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy and other isotopic labeling techniques. It is particularly valuable in metabolic studies, structural elucidation, and tracing biochemical pathways.
Scientific Research Applications
(2R)-2-acetamido-5,8-dimethoxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid has numerous applications in scientific research:
- Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
- Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.
- Medicine: Utilized in drug development and pharmacokinetics to study the distribution and metabolism of drugs.
- Industry: Applied in the development of new materials and chemical processes.
(2R)-2-acetamido-5,8-dimethoxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid is a synthetic compound with potential applications in various biological and medicinal fields. Its unique structure, featuring a naphthalene core with methoxy and acetamido substituents, suggests diverse biological activities.
Pharmacological Potential
Research indicates that compounds with naphthalene structures exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activities of this compound have not been extensively documented in the literature; however, its structural analogs have shown promise in various studies.
- Anticancer Activity: Similar naphthalene derivatives have been investigated for their ability to inhibit cancer cell proliferation. For instance, naphthalene-based compounds have demonstrated selective inhibition against certain cancer cell lines by targeting specific metabolic pathways.
- Antimicrobial Properties: Some studies suggest that naphthalene derivatives possess antimicrobial activity against bacteria and fungi. This potential could be explored further for this compound.
- Enzyme Inhibition: The compound may also act as an inhibitor for specific enzymes involved in metabolic pathways. For example, related compounds have been shown to inhibit lactate dehydrogenase (LDH), an enzyme critical in cellular metabolism.
Study: Enzyme Inhibition
One research study focused on enzyme inhibitors derived from naphthalene structures and observed that specific substitutions on the naphthalene ring could enhance binding affinity to LDH.
| Compound | Ki (µM) | Target Enzyme |
|---|---|---|
| Compound C | 0.5 | rBmLDH |
| Compound D | 0.7 | rBmLDH |
| (2R)-2-acetamido... | TBD | TBD |
Mechanism of Action
The mechanism of action of 2-acetamido-5,8-dimethoxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The acetamido group can interact with enzymes and receptors, modulating their activity. The methoxy groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The compound’s structural analogs can be categorized based on core modifications, substituent types, and functional groups. Below is a systematic comparison using available evidence and inferred properties:
Core Structure and Hydrogenation
- Target Compound : Features a 3,4-dihydro-1H-naphthalene core, reducing aromaticity and increasing conformational flexibility compared to fully aromatic naphthalenes.
- 1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid (Compound a, ): Fully hydrogenated core (tetralin structure) with a carboxylic acid at position 1. The increased saturation enhances solubility in non-polar solvents but reduces resonance stabilization.
Functional Group Variations
Carboxylic Acid vs. Amide/Carbonitrile
- Target Compound : Carboxylic acid at position 2 contributes to acidity (predicted pKa ~4-5) and hydrogen-bonding capacity.
- N-(2-Aminoethyl)-1,2,3,4-Tetrahydronaphthalene-1-carboxamide (Compound b, ): Replaces carboxylic acid with a carboxamide linked to an aminoethyl group.
- 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile (Compound c, ) : Carbonitrile group at position 1 introduces electron-withdrawing effects, reducing solubility in water but enhancing reactivity in nucleophilic additions .
Methoxy and Acetamido Substituents
- The acetamido group at position 2 may mimic peptide bonds, suggesting utility in protease inhibitor design.
- Amino-Naphthalenesulfonic Acids (): For example, 2-Amino-1-naphthalenesulfonic acid replaces the acetamido and methoxy groups with sulfonic acid and amino groups. Sulfonic acids exhibit higher acidity (pKa ~0-1) and are often used in dye chemistry, contrasting with the target compound’s moderate acidity .
Physicochemical and Pharmacopeial Data
Biological Activity
2-Acetamido-5,8-dimethoxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid, also known as (2R)-2-acetamido-5,8-dimethoxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid, is a compound of significant interest in biomedical research due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine and pharmacology.
Chemical Structure and Properties
The molecular formula of 2-acetamido-5,8-dimethoxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid is , with a molecular weight of approximately 295.32 g/mol. The compound features a naphthalene core substituted with methoxy groups and an acetamido functional group, contributing to its unique chemical reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include acetylation, reduction, and methoxylation. The starting materials are often commercially available compounds subjected to controlled reaction conditions to ensure high yield and purity. The incorporation of isotopes such as carbon-13 allows for advanced studies using NMR spectroscopy, facilitating the understanding of its metabolic pathways and interactions in biological systems.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 2-acetamido-5,8-dimethoxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound showed IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate potency against cancer cells.
Antimicrobial Activity
In addition to its anticancer effects, the compound has demonstrated antimicrobial activity against several bacterial strains. Studies reported:
- Bacterial Strains : Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Values ranged from 50 to 100 µg/mL, suggesting potential use as an antimicrobial agent .
The mechanism underlying the biological activity of this compound is thought to involve:
- Inhibition of Cell Proliferation : Inducing apoptosis in cancer cells through the activation of caspases.
- Disruption of Bacterial Cell Wall Synthesis : Interfering with the peptidoglycan layer formation in bacteria.
Case Studies
Several case studies have been conducted to further elucidate the biological effects of this compound:
Applications in Medicine
Given its promising biological activities, 2-acetamido-5,8-dimethoxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid has potential applications in:
Q & A
Q. Table 1. Key Spectroscopic Signatures
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| -NMR | δ 2.1 (s, 3H, CHCO), δ 3.8 (s, 6H, OCH) | |
| HR-ESI-MS | [M+H]: 293.1268 (CHNO) | |
| FT-IR | 1680 cm (C=O stretch, carboxylic acid) |
Q. Table 2. Computational Parameters for Reactivity Prediction
| Parameter | Value/Method | Application |
|---|---|---|
| DFT Functional | B3LYP/6-31G** | HOMO/LUMO calculation |
| Solvation Model | SMD (DMSO) | Solvent effect simulation |
| Docking Software | AutoDock Vina (grid size: 20 ų) | Receptor-ligand interaction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
